molecular formula C13H19NO B216058 N-butyl-2-(4-methylphenyl)acetamide

N-butyl-2-(4-methylphenyl)acetamide

Cat. No.: B216058
M. Wt: 205.3 g/mol
InChI Key: RHGXOHGBJLBGJF-UHFFFAOYSA-N
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Description

N-butyl-2-(4-methylphenyl)acetamide is an organic compound characterized by an acetamide backbone substituted with a butyl group at the nitrogen atom and a 4-methylphenyl group at the α-carbon. This structure confers unique physicochemical properties, such as moderate hydrophobicity due to the aromatic and aliphatic substituents, making it relevant in pharmaceutical and materials science research.

Synthesis and Characterization: The compound is typically synthesized via nucleophilic substitution reactions. For example, analogous methods (as seen in ) involve reacting bromoacetyl bromide with n-butylamine in the presence of triethylamine to form the acetamide core. Subsequent coupling with 4-methylphenol derivatives under basic conditions (e.g., K₂CO₃/KI) yields the final product . Characterization via nuclear magnetic resonance (¹H and ¹³C NMR) and mass spectrometry confirms the structure, with typical signals for the methylphenyl group (δ ~2.3 ppm for CH₃) and acetamide carbonyl (δ ~168 ppm) .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-butyl-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C13H19NO/c1-3-4-9-14-13(15)10-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,14,15)

InChI Key

RHGXOHGBJLBGJF-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CC1=CC=C(C=C1)C

Canonical SMILES

CCCCNC(=O)CC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula: C₁₃H₁₉NO
  • Molecular Weight : 205.3 g/mol
  • Melting Point : ~75°C (based on structurally similar compounds in )

Comparison with Similar Compounds

The structural and functional attributes of N-butyl-2-(4-methylphenyl)acetamide are compared below with six analogs, highlighting differences in substituents, synthesis, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Findings Reference
This compound C₁₃H₁₉NO 4-methylphenyl, butyl Moderate hydrophobicity; potential enzyme inhibition via hydrophobic interactions
N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide C₁₂H₁₆ClNO₂ 3-Cl, 4-OH, butyl Inhibits 17β-HSD2 enzyme (IC₅₀ ~10 µM); enhanced activity due to Cl and butyl groups
2-azido-N-(4-methylphenyl)acetamide C₉H₁₀N₄O 4-methylphenyl, azido Forms N–H⋯O hydrogen bonds in crystal lattice; lower thermal stability (mp ~360 K)
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide C₁₇H₂₂FNO₃ 4-butyryl, 2-F, phenoxy, butyl Higher lipophilicity (logP ~3.5); used in polymer synthesis due to aromatic ether
N-(4-amino-2-methylphenyl)-2-[4-(tert-butyl)phenoxy]acetamide C₁₉H₂₄N₂O₂ 4-tert-butylphenoxy, amino Enhanced bioavailability (H-bond donors: 2; acceptors: 3); antitumor potential
N-(4-chloro-2-nitrophenyl)acetamide C₈H₇ClN₂O₃ 4-Cl, 2-NO₂ Intermediate for heterocyclic synthesis; nitro group induces torsional strain

Key Findings:

Substituent Effects on Bioactivity :

  • The introduction of a chloro and hydroxyl group (as in N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide) significantly enhances enzyme inhibition (17β-HSD2) compared to the parent compound. This is attributed to additional hydrophobic and aromatic interactions with the enzyme's active site .
  • Azido derivatives exhibit distinct crystal packing due to N–H⋯O hydrogen bonds, which may reduce solubility but improve solid-state stability .

Synthetic Yields and Conditions: The target compound achieves 82% yield under optimized coupling conditions (K₂CO₃/KI), whereas analogs like the azido derivative require harsher reagents (e.g., NaNO₂/HCl) and longer reaction times (24-hour reflux), resulting in lower yields (~73%) .

Thermal and Solubility Profiles: Fluorinated analogs (e.g., N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide) show higher melting points (~75°C vs. 73°C for non-fluorinated versions), likely due to fluorine's electron-withdrawing effects stabilizing crystal lattices .

Applications in Drug Discovery :

  • Compounds with butyl chains (e.g., N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide) demonstrate improved pharmacokinetic profiles, as the alkyl chain facilitates membrane penetration and target binding .

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